4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the Hiyama-Denmark cross-coupling reaction, which involves the coupling of a pyridine derivative with a sulfonamide precursor . The reaction conditions often include the use of palladium catalysts and specific solvents like DMSO and DCE .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with a bipyridine structure, used in coordination chemistry and catalysis.
2,4-Di-tert-butylphenol: A phenolic compound used as an antioxidant in various applications.
Uniqueness
4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in different fields, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C29H31N3O5S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
4-[(E)-[2-(4-tert-butylphenyl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C29H31N3O5S/c1-29(2,3)22-12-8-20(9-13-22)25-24(27(34)28(35)32(25)18-19-7-6-16-30-17-19)26(33)21-10-14-23(15-11-21)38(36,37)31(4)5/h6-17,25,33H,18H2,1-5H3/b26-24+ |
InChI Key |
VMDKNQKCZFECLS-SHHOIMCASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Origin of Product |
United States |
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